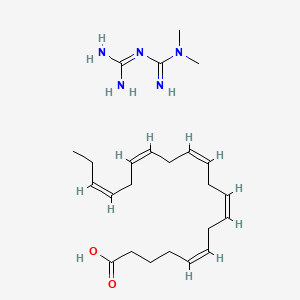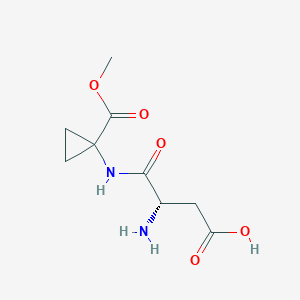
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of L-aspartic acid, which is a naturally occurring amino acid. The presence of a cyclopropane ring in its structure adds to its chemical uniqueness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of coupling reagents such as DIC (N,N’-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in a solvent like dichloromethane (DCM). The reaction is often carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods combined with chemical synthesis. For instance, the enzymatic production of α-L-aspartyl derivatives followed by chemical transformation to introduce the cyclopropane ring can be an efficient route. This method leverages the specificity of enzymes to produce high-purity intermediates, which are then chemically modified to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This compound may also interfere with protein-protein interactions, thereby modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartame (L-aspartyl-L-phenylalanine methyl ester): A well-known sweetener with a similar aspartyl structure.
L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with applications in nutrition and medicine.
Uniqueness
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other aspartyl derivatives. This structural feature makes it a valuable compound for studying enzyme interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
92398-42-0 |
|---|---|
Molekularformel |
C9H14N2O5 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[(1-methoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-16-8(15)9(2-3-9)11-7(14)5(10)4-6(12)13/h5H,2-4,10H2,1H3,(H,11,14)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
QUIAZCLLUASCDS-YFKPBYRVSA-N |
Isomerische SMILES |
COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


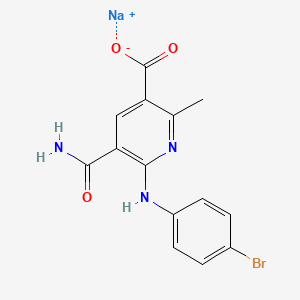
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
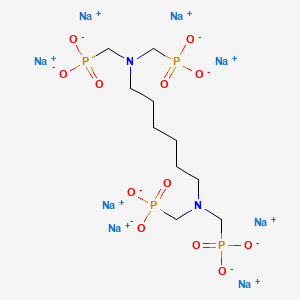
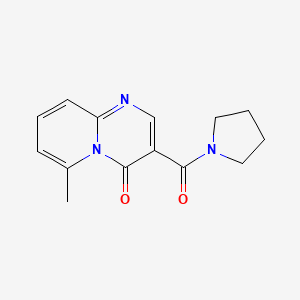
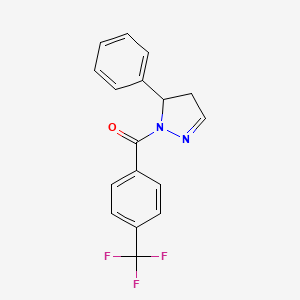


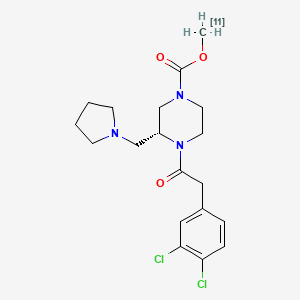
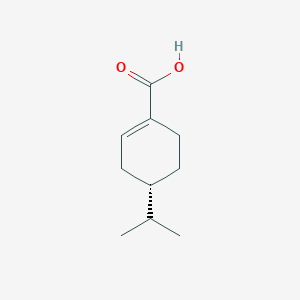

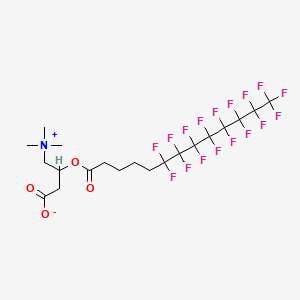
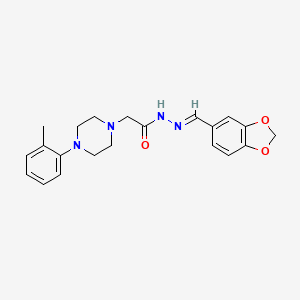
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
